![molecular formula C9H13NO3 B1319051 Ethyl 5-isopropylisoxazole-3-carboxylate CAS No. 91240-30-1](/img/structure/B1319051.png)
Ethyl 5-isopropylisoxazole-3-carboxylate
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Overview
Description
Ethyl 5-isopropylisoxazole-3-carboxylate is a chemical compound with the molecular formula C9H13NO3 . It belongs to the isoxazole class of compounds and is widely used as a reference standard in analytical chemistry.
Synthesis Analysis
The synthesis of isoxazole derivatives has been a topic of interest in many research studies . One of the synthetic methods involves reacting ethyl nitroacetate with phenylacetylene in the presence of TEMPO, water, and in open air to give 3,5-disubstituted isoxazole with an excellent yield .Molecular Structure Analysis
The molecular weight of Ethyl 5-isopropylisoxazole-3-carboxylate is 183.21 g/mol . The InChI code for this compound is 1S/C9H13NO3/c1-4-12-9(11)8-5-7(6(2)3)10-13-8/h5-6H,4H2,1-3H3 .Physical And Chemical Properties Analysis
Ethyl 5-isopropylisoxazole-3-carboxylate has a molecular weight of 183.21 g/mol . It is recommended to store this compound in a sealed, dry environment, preferably in a freezer, under -20°C .Scientific Research Applications
Drug Discovery
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Synthesis of Isoxazoles
In the field of synthetic chemistry, isoxazole synthesis is of significant interest. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, there is a growing interest in developing alternate metal-free synthetic routes .
Anticancer Activity
Isoxazole derivatives have shown potential as anticancer agents . The core structure of isoxazole has been used in the development of various anticancer drugs .
Antioxidant Activity
Isoxazole derivatives also exhibit antioxidant activity . This property makes them useful in the development of drugs for diseases caused by oxidative stress .
Antibacterial and Antimicrobial Activity
Isoxazole derivatives have been found to possess antibacterial and antimicrobial properties . This makes them valuable in the development of new antibiotics .
Antiviral Activity
Isoxazole derivatives have shown potential as antiviral agents . They have been used in the development of drugs for various viral diseases .
Anticonvulsant Activity
Isoxazole derivatives have been found to possess anticonvulsant properties . This makes them valuable in the development of drugs for neurological disorders like epilepsy .
Antidepressant Activity
Isoxazole derivatives have shown potential as antidepressants . They have been used in the development of drugs for various mental health disorders .
Safety and Hazards
Mechanism of Action
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives, in general, interact with their targets through various mechanisms depending on their chemical structure and the nature of the target
Biochemical Pathways
Isoxazole derivatives are known to influence a wide range of biochemical pathways due to their diverse chemical structures
Result of Action
As a derivative of isoxazole, it may share some of the biological activities common to other isoxazole compounds . .
properties
IUPAC Name |
ethyl 5-propan-2-yl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5-6H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQVIEIJKPRYEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593112 |
Source
|
Record name | Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91240-30-1 |
Source
|
Record name | Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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